molecular formula C26H23N3O5S2 B11340893 N-(1,3-benzodioxol-5-ylmethyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11340893
M. Wt: 521.6 g/mol
InChI Key: QKIBYFGFQITXMI-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, an imidazole ring, and a benzodioxol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzenesulfonyl and methylphenyl groups. The final step involves the attachment of the benzodioxol group to the imidazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Industry: The compound may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE
  • **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C26H23N3O5S2

Molecular Weight

521.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C26H23N3O5S2/c1-17-7-10-19(11-8-17)24-28-25(26(29-24)36(31,32)20-5-3-2-4-6-20)35-15-23(30)27-14-18-9-12-21-22(13-18)34-16-33-21/h2-13H,14-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

QKIBYFGFQITXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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